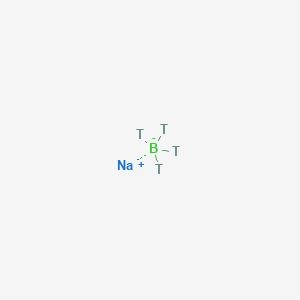
Sodium;tetratritioboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetratritioboranuide is an inorganic compound with the chemical formula Na[BH3T3]. It is a white crystalline solid that is typically encountered in its pure form. This compound is known for its unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium tetratritioboranuide can be synthesized through several methods. One common method involves the reaction of sodium borohydride (NaBH4) with tritium gas (T2) under controlled conditions. The reaction is typically carried out in a sealed reactor at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of sodium tetratritioboranuide involves large-scale reactors and precise control of reaction parameters. The process begins with the preparation of sodium borohydride, which is then reacted with tritium gas in a continuous flow reactor. The product is purified through crystallization and filtration to obtain high-purity sodium tetratritioboranuide.
Chemical Reactions Analysis
Types of Reactions
Sodium tetratritioboranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form borates and other boron-containing compounds.
Reduction: It acts as a reducing agent in many chemical reactions, converting other compounds to their reduced forms.
Substitution: It can participate in substitution reactions where the tritium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with sodium tetratritioboranuide include oxygen, halogens, and acids. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving sodium tetratritioboranuide include borates, tritiated organic compounds, and various reduced species depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium tetratritioboranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in organic and inorganic synthesis.
Biology: It is employed in radiolabeling studies to trace the movement of tritium-labeled compounds in biological systems.
Medicine: It is used in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Industry: It is utilized in the production of tritiated compounds for various industrial applications, including the manufacture of luminescent materials and tracers.
Mechanism of Action
The mechanism by which sodium tetratritioboranuide exerts its effects involves the transfer of tritium atoms to other molecules. This transfer can occur through various pathways, including direct substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium tetratritioboranuide include:
Sodium borohydride (NaBH4): A widely used reducing agent in organic synthesis.
Lithium borohydride (LiBH4): Another reducing agent with similar properties to sodium borohydride.
Sodium tetrahydridoborate (Na[BH4]): A compound with similar chemical behavior but without the tritium atoms.
Uniqueness
What sets sodium tetratritioboranuide apart from these similar compounds is the presence of tritium atoms, which impart unique radiolabeling properties. This makes it particularly valuable in applications requiring the tracing of molecular pathways and the study of reaction mechanisms involving tritium.
Properties
Molecular Formula |
BH4Na |
|---|---|
Molecular Weight |
45.87 g/mol |
IUPAC Name |
sodium;tetratritioboranuide |
InChI |
InChI=1S/BH4.Na/h1H4;/q-1;+1/i1T4; |
InChI Key |
YOQDYZUWIQVZSF-OFJPPZKESA-N |
Isomeric SMILES |
[3H][B-]([3H])([3H])[3H].[Na+] |
Canonical SMILES |
[BH4-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















